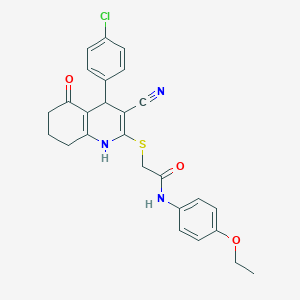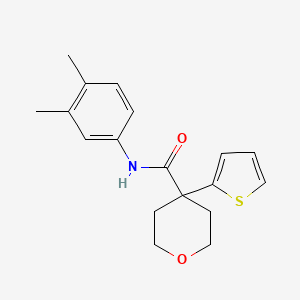
2-(3-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an indole ring, a sulfonyl group, an amide group, and two methoxy groups attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings . The indole ring system is a key structural feature of many biologically active compounds, and the sulfonyl, amide, and methoxy groups could potentially contribute to its reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups . For example, the presence of the sulfonyl and amide groups could potentially affect its solubility and reactivity .Applications De Recherche Scientifique
Drug Discovery and Pharmacokinetics
- The development of endothelin receptor antagonists for treating cardiovascular diseases involves structure–metabolism relationships to optimize compounds for enhanced metabolic stability and reduced clearance. This optimization process is critical in developing drugs with favorable pharmacokinetic properties, highlighting the importance of understanding the metabolic pathways of drug candidates for successful therapeutic application (Humphreys et al., 2003).
Synthetic Chemistry and Material Science
- Indole derivatives, recognized for their significant biological activity, are synthesized through reactions involving structurally similar compounds. This approach underlines the utility of specific chemical scaffolds in generating potentially biologically active compounds, suggesting a methodological relevance to the synthesis of the compound (Avdeenko et al., 2020).
Environmental Applications
- The development of molecular probes for trace measurement of carbonyl compounds in environmental samples demonstrates the application of chemical synthesis in environmental monitoring. Such methodologies could be relevant for compounds like the one , especially in creating sensitive detection tools for various environmental pollutants (Houdier et al., 2000).
Antimicrobial Research
- The synthesis of heterocycles incorporating the sulfamoyl moiety for antimicrobial evaluation showcases the potential of specific chemical structures in developing new antimicrobial agents. This research indicates how structural modifications can lead to the discovery of compounds with promising antimicrobial properties (Darwish et al., 2014).
Cancer Detection
- A novel water-soluble near-infrared dye has been developed for cancer detection using optical imaging, illustrating the intersection of synthetic chemistry and biomedical imaging. This research highlights the potential of chemical compounds in enhancing the detection and diagnosis of diseases, suggesting a possible application area for the compound in developing molecular-based beacons for cancer detection (Pham et al., 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[3-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6S/c1-17(2)29(18(3)4)26(31)15-28-14-24(20-9-7-8-10-22(20)28)36(32,33)16-25(30)27-21-13-19(34-5)11-12-23(21)35-6/h7-14,17-18H,15-16H2,1-6H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJMAYMGOCABAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2711008.png)
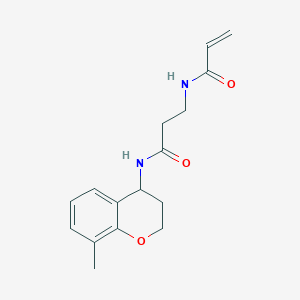
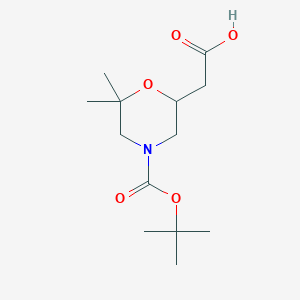
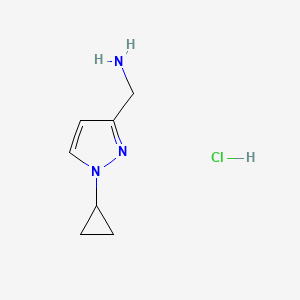
![3,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711015.png)
![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711017.png)
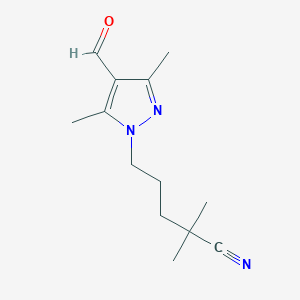
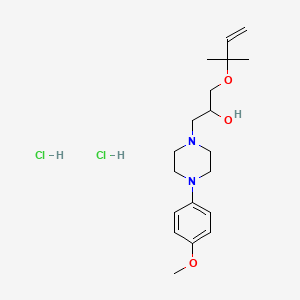
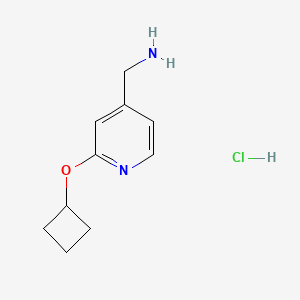
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile](/img/structure/B2711023.png)
![ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B2711026.png)
